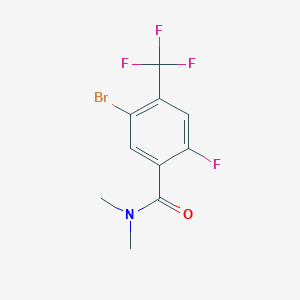![molecular formula C15H8F2O2 B13716481 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole is a chemical compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a difluorobenzo[d][1,3]dioxole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the reaction of catechol with a suitable dihalogenated compound under basic conditions to form the dioxole ring.
Introduction of the difluoro groups: The difluorination of the benzo[d][1,3]dioxole core can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the ethynylphenyl group: This step involves the coupling of an ethynyl group to a phenyl ring, which is then attached to the difluorobenzo[d][1,3]dioxole core through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The ethynyl group can be reduced to form alkene or alkane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and electrophiles (e.g., nitric acid for nitration).
Applications De Recherche Scientifique
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers with specific electronic properties.
Biological Research: It can be used as a probe or ligand in studies involving biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and difluoro groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole include other benzo[d][1,3]dioxole derivatives, such as:
5-Bromobenzo[d][1,3]dioxole: This compound has a bromine atom instead of the ethynylphenyl group and is used in various organic synthesis applications.
4-Fluorobenzo[d][1,3]dioxole: This compound has a fluorine atom instead of the ethynylphenyl group and is used in the development of pharmaceuticals and materials.
The uniqueness of this compound lies in its combination of the ethynylphenyl and difluoro groups, which can impart distinct chemical and physical properties compared to other benzo[d][1,3]dioxole derivatives.
Propriétés
Formule moléculaire |
C15H8F2O2 |
|---|---|
Poids moléculaire |
258.22 g/mol |
Nom IUPAC |
5-(4-ethynylphenyl)-2,2-difluoro-1,3-benzodioxole |
InChI |
InChI=1S/C15H8F2O2/c1-2-10-3-5-11(6-4-10)12-7-8-13-14(9-12)19-15(16,17)18-13/h1,3-9H |
Clé InChI |
DSZWAYKHORPMBI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2=CC3=C(C=C2)OC(O3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)

![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)

![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)





![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)



